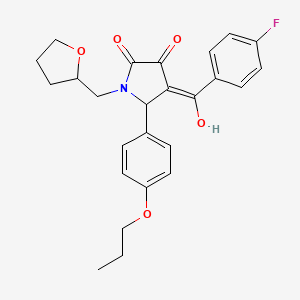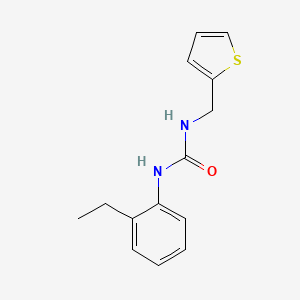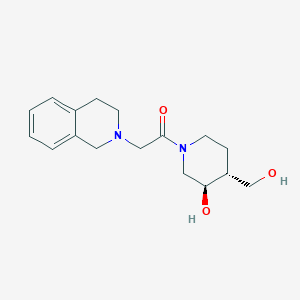![molecular formula C18H20N4O B5361628 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile](/img/structure/B5361628.png)
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile, also known as MPMN, is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic applications. MPMN is a nicotinic acetylcholine receptor agonist that has been shown to have promising effects in various studies.
Mecanismo De Acción
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile acts as an agonist of the nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is widely distributed in the central and peripheral nervous systems. The binding of this compound to the receptor leads to the opening of the ion channel, which results in the influx of cations such as sodium and calcium. This influx of cations leads to the depolarization of the cell membrane and the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different systems. In the central nervous system, this compound has been shown to improve cognitive function and memory, increase dopamine release, and reduce amyloid-beta levels. In the peripheral nervous system, this compound has been shown to improve neuromuscular transmission and reduce inflammation. In the cardiovascular system, this compound has been shown to have vasodilatory effects and improve cardiac function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile in lab experiments is its specificity for the nicotinic acetylcholine receptor. This allows researchers to study the effects of nicotinic receptor activation without the confounding effects of other neurotransmitter systems. However, one of the limitations of using this compound is its relatively short half-life, which requires frequent dosing in animal models.
Direcciones Futuras
There are several future directions for research on 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile. One direction is to investigate the potential therapeutic applications of this compound in various disease models. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in more detail, including its metabolism and elimination pathways. Additionally, the development of more potent and selective nicotinic receptor agonists based on the structure of this compound could lead to the discovery of new therapeutic agents.
Métodos De Síntesis
The synthesis of 6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile involves the reaction of 4-methoxyaniline with 3-(piperidin-1-yl) nicotinonitrile in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism and yields this compound as the final product. The synthesis of this compound has been successfully carried out in various laboratories, and the purity of the compound has been confirmed through various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
6-{3-[(4-methoxyphenyl)amino]-1-piperidinyl}nicotinonitrile has been shown to have potential therapeutic applications in various fields such as neurology, oncology, and cardiology. In neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In oncology, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiology, this compound has been shown to have vasodilatory effects and improve cardiac function in animal models of heart failure.
Propiedades
IUPAC Name |
6-[3-(4-methoxyanilino)piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-23-17-7-5-15(6-8-17)21-16-3-2-10-22(13-16)18-9-4-14(11-19)12-20-18/h4-9,12,16,21H,2-3,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGYVXOQTGMELRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C3=NC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(4-fluorophenyl)acryloyl]-5-methoxyphenyl 3,4-dimethoxybenzoate](/img/structure/B5361569.png)

![4-(2-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)piperazin-2-one](/img/structure/B5361584.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3,4-dimethylbenzamide](/img/structure/B5361600.png)
![2-{2-[(3,4-dichlorophenyl)sulfonyl]ethyl}-1H-benzimidazole](/img/structure/B5361602.png)
![6-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-1-methyl-1H-indole](/img/structure/B5361607.png)
![6-(methoxymethyl)-1-methyl-4-[(1S*,5R*)-1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5361612.png)

![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-phenyl-2-propen-1-one](/img/structure/B5361616.png)

![3-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5361633.png)